molecular formula C12H11NO2S B2734813 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid CAS No. 77015-22-6

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid

Cat. No.: B2734813
CAS No.: 77015-22-6
M. Wt: 233.29
InChI Key: QYOVAVZUAMSCRH-UHFFFAOYSA-N
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Description

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid typically involves the formation of the thiazole ring followed by the attachment of the phenylacetic acid moiety. One common method involves the reaction of 2-methylthiazole with a suitable phenylacetic acid derivative under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as inflammation and cell proliferation .

Properties

IUPAC Name

2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOVAVZUAMSCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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